molecular formula C9H10N2O2 B15318622 Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate

Cat. No.: B15318622
M. Wt: 178.19 g/mol
InChI Key: QJCXVYQZFADTKB-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a partially saturated pyrrolopyridine core with a methyl ester group at the 6-position. This structure is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly in kinase inhibitor and G protein-coupled receptor (GPCR) modulator synthesis . Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 176.18 g/mol (CAS: 1015609-11-6) . The dihydro moiety (2,3-dihydro) introduces conformational rigidity, influencing binding affinity in drug-receptor interactions .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h4-5,10H,2-3H2,1H3

InChI Key

QJCXVYQZFADTKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCN2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolopyridines .

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Saturation

(a) Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
  • Structure : Fully aromatic pyrrolopyridine with a methyl ester at the 3-position.
  • Molecular Weight : 176.18 g/mol (CAS: 1015609-11-6) .
  • Similarity Score : 0.80 (structural similarity to the target compound) .
(b) Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Structure : Ethyl ester at the 6-position and N-methyl substitution.
  • Molecular Weight: Higher due to ethyl vs.
  • Key Difference : Ethyl ester enhances lipophilicity, while N-methylation may improve metabolic stability .
(c) Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • Structure : Bromine substituent at the 3-position.
  • Molecular Weight : 255.07 g/mol (CAS: 1638760-65-2) .
  • Key Difference : Bromine introduces steric bulk and electronic effects, enabling cross-coupling reactions for further derivatization .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL)
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate 176.18 1.2 (predicted) ~10 (DMSO)
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate 176.18 1.5 (predicted) ~8 (DMSO)
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 255.07 2.3 (predicted) ~5 (DMSO)

<sup>*</sup>LogP values estimated via computational models.

Pharmacological Relevance

  • Target Compound : Intermediate for angiotensin II receptor antagonists (e.g., analogs of losartan and valsartan) .
  • Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate : Used in kinase inhibitor development due to its tunable reactivity .
  • Methyl 3-bromo Derivative : Key intermediate for Suzuki-Miyaura couplings in drug candidate optimization .

Key Research Findings

  • Crystallography: Structural analogs (e.g., methyl 5,9-dioxo-thienobenzothiazine carboxylates) exhibit hydrogen-bonding patterns critical for crystal packing, a feature likely shared by the target compound .
  • Database Prevalence : Over 250,000 small-molecule crystal structures in the Cambridge Structural Database (CSD) include pyrrolopyridine derivatives, underscoring their synthetic utility .
  • Patent Activity : Solid forms of related pyrrolopyridine carboxylates are patented for improved bioavailability (e.g., EP Bulletin 2023) .

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